molecular formula C15H20O7 B012638 2-Phenyl-2-propyl glucuronide CAS No. 106760-29-6

2-Phenyl-2-propyl glucuronide

Cat. No. B012638
CAS RN: 106760-29-6
M. Wt: 312.31 g/mol
InChI Key: IDKZSYGHWZFFSU-HNRZYHPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-2-propyl glucuronide (PPG) is a metabolite of several drugs, including propoxyphene and methadone. It is a glucuronide conjugate that is formed in the liver and excreted in urine. PPG has gained attention in recent years due to its potential as a biomarker for drug use monitoring and forensic analysis.

Mechanism of Action

The exact mechanism of action of 2-Phenyl-2-propyl glucuronide is not fully understood. It is believed to be formed by the glucuronidation of propoxyphene or methadone in the liver. 2-Phenyl-2-propyl glucuronide is then excreted in urine. 2-Phenyl-2-propyl glucuronide may also have some pharmacological activity, as it has been shown to bind to opioid receptors in vitro.
Biochemical and Physiological Effects
2-Phenyl-2-propyl glucuronide has no known physiological effects. It is a metabolite that is excreted in urine and has no known pharmacological activity. 2-Phenyl-2-propyl glucuronide has been shown to be stable in urine samples for up to 6 months at -20°C, making it a useful biomarker for drug use monitoring and forensic analysis.

Advantages and Limitations for Lab Experiments

2-Phenyl-2-propyl glucuronide is a useful biomarker for drug use monitoring and forensic analysis due to its stability in urine samples and its specificity for propoxyphene and methadone use. However, 2-Phenyl-2-propyl glucuronide can also be detected in urine samples of individuals who have consumed poppy seeds or other substances that contain morphine or codeine. This can lead to false-positive results in drug testing. Additionally, 2-Phenyl-2-propyl glucuronide is not a reliable biomarker for detecting recent drug use, as it is excreted in urine for up to 3 days after drug administration.

Future Directions

Future research on 2-Phenyl-2-propyl glucuronide could focus on developing more sensitive and specific methods for detecting 2-Phenyl-2-propyl glucuronide in urine samples. This could include the use of mass spectrometry or other advanced analytical techniques. Additionally, 2-Phenyl-2-propyl glucuronide could be investigated as a potential biomarker for other drugs, such as fentanyl or oxycodone. Further research is also needed to understand the pharmacological activity of 2-Phenyl-2-propyl glucuronide and its potential as a therapeutic agent.

Synthesis Methods

2-Phenyl-2-propyl glucuronide can be synthesized by the enzymatic conjugation of 2-phenyl-2-propionic acid with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferase enzymes in the liver. 2-Phenyl-2-propyl glucuronide can also be synthesized in vitro by incubating propoxyphene or methadone with human liver microsomes.

Scientific Research Applications

2-Phenyl-2-propyl glucuronide has been used as a biomarker for drug use monitoring and forensic analysis. It has been detected in urine samples of individuals who have taken propoxyphene or methadone. 2-Phenyl-2-propyl glucuronide can be used to differentiate between recent and past drug use, as it is excreted in urine for up to 3 days after drug administration. 2-Phenyl-2-propyl glucuronide has also been used to monitor compliance with drug treatment programs and to detect drug-facilitated sexual assault.

properties

CAS RN

106760-29-6

Molecular Formula

C15H20O7

Molecular Weight

312.31 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-phenylpropan-2-yloxy)oxane-2-carboxylic acid

InChI

InChI=1S/C15H20O7/c1-15(2,8-6-4-3-5-7-8)22-14-11(18)9(16)10(17)12(21-14)13(19)20/h3-7,9-12,14,16-18H,1-2H3,(H,19,20)/t9-,10-,11+,12-,14-/m0/s1

InChI Key

IDKZSYGHWZFFSU-HNRZYHPDSA-N

Isomeric SMILES

CC(C)(C1=CC=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

SMILES

CC(C)(C1=CC=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O

Canonical SMILES

CC(C)(C1=CC=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O

synonyms

2-P-2-P-G
2-phenyl-2-propyl glucuronide
2-phenylpropan-2-ol glucuronide

Origin of Product

United States

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